N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide

Description

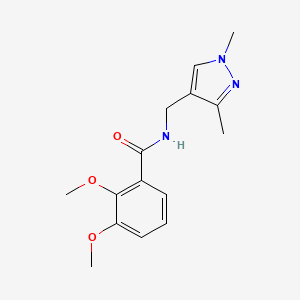

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring linked to a 1,3-dimethylpyrazole moiety via a methylene bridge. This compound’s structural motifs—dimethoxybenzamide and pyrazole—are critical for its physicochemical and pharmacological properties. The dimethoxy groups enhance electron density, influencing hydrogen bonding and receptor interactions, while the pyrazole ring contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-10-11(9-18(2)17-10)8-16-15(19)12-6-5-7-13(20-3)14(12)21-4/h5-7,9H,8H2,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKAVNOTJRBQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNC(=O)C2=C(C(=CC=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 248.28 g/mol. The compound features a pyrazole moiety linked to a dimethoxybenzamide structure, which is crucial for its biological activity.

Antiproliferative Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were shown to reduce mTORC1 activity and enhance autophagy in pancreatic cancer cells (MIA PaCa-2) . This suggests that this compound may also influence similar pathways.

Autophagy Modulation

Autophagy plays a critical role in cancer cell survival and proliferation. Compounds that modulate autophagy can disrupt the balance between cell survival and death. The aforementioned pyrazole derivatives demonstrated the ability to interfere with autophagic flux by affecting mTORC1 reactivation and the clearance of LC3-II under starvation conditions . This mechanism may be relevant for this compound as well.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often correlates with specific structural features. The presence of both the pyrazole and dimethoxy groups in this compound likely contributes to its activity profile. Comparative studies suggest that modifications in the substituents on the benzene ring can significantly impact potency and selectivity against cancer cell lines.

In Vitro Studies

In vitro evaluations have shown that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |

| Compound B | A549 (lung) | 0.8 | Autophagy induction |

These findings suggest that this compound could potentially exhibit similar or enhanced efficacy based on its structural analogs.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a pyrazole moiety and a dimethoxybenzamide group. Its molecular formula is , with a molecular weight of approximately 276.29 g/mol. The structure can be represented as follows:

- IUPAC Name : N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide

- SMILES Notation : CC1=NN(C=C1CN(C)C(=O)C2=C(C(=C(C=C2)OC)OC)OC)C

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Research indicates that compounds featuring pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 8.2 | |

| A549 (Lung Cancer) | 12.0 |

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in vitro. The following table summarizes the findings:

These results suggest that this compound may be useful in treating inflammatory diseases.

Material Science

The compound has also been explored for its applications in material science, particularly as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals enhances its utility in various catalytic processes.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer properties against several tumor cell lines. The results demonstrated significant cytotoxicity and prompted further investigation into its mechanism of action involving cell cycle arrest and apoptosis induction.

Case Study 2: Inhibition of Inflammation

A separate study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in reduced swelling and joint damage compared to control groups, highlighting its therapeutic potential in autoimmune disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives with Varied Substituents

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a 3-methylbenzamide core with an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).

- Key Differences : Lacks the pyrazole and dimethoxy groups. The hydroxyl and tertiary alcohol substituents make it suitable for metal-catalyzed C–H bond functionalization, unlike the target compound, which is tailored for receptor binding due to its lipophilic pyrazole .

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic validation .

5-Bromo-N-(2-(Ethyl(methyl)amino)ethyl)-2,3-dimethoxybenzamide (Compound 12)

- Structure : Shares the 2,3-dimethoxybenzamide core but substitutes the pyrazole with a brominated aromatic ring and a tertiary amine side chain.

- The ethyl(methyl)amino group increases solubility in polar solvents compared to the hydrophobic pyrazole in the target compound .

- Applications : Serves as an intermediate for bitopic ligands targeting dopamine receptors, highlighting the role of dimethoxybenzamide in neuropharmacology .

Pyrazole-Containing Benzamides

3,5-Dimethoxy-N-(1-Methylpyrazol-3-yl)benzamide

- Structure : Positions the pyrazole at the 3-position of the benzamide, with 3,5-dimethoxy substitution (vs. 2,3-dimethoxy in the target compound).

- The single methyl group on pyrazole also decreases steric hindrance .

N-(1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-Ethoxybenzamide

- Structure : Features a pyrazolo-pyrimidine core and an ethoxybenzamide group.

- Key Differences : The pyrazolo-pyrimidine system enhances π-π stacking interactions, while the ethoxy group increases lipophilicity. This compound’s complexity suggests applications in kinase inhibition, diverging from the target compound’s simpler scaffold .

Radiolabeled Analogs for Neuroimaging

(S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]Fluoropropyl)-2,3-dimethoxybenzamide ([18F]Fallypride)

- Structure : Shares the 2,3-dimethoxybenzamide core but replaces the pyrazole with a fluoropropyl-pyrrolidinyl group.

- Key Differences : The 18F-label enables positron emission tomography (PET) imaging of dopamine D2/3 receptors. The allyl-pyrrolidinyl moiety enhances blood-brain barrier penetration, whereas the target compound’s pyrazole may limit CNS uptake due to higher molecular weight .

- Pharmacology : Binds with high affinity (Ki < 1 nM) to D2 receptors, demonstrating the importance of the dimethoxybenzamide scaffold in receptor interaction .

SiFA-M-FP,5 (Silicon-Fluoride-Acceptor-Labeled Benzamide)

- Structure : Combines 2,3-dimethoxybenzamide with a SiFA (di-tert-butylfluorosilyl) group and a thioether-linked pyrrolidine.

- Key Differences : The SiFA group enables rapid 18F-radiolabeling, while the thioether spacer improves pharmacokinetics. This compound’s design highlights the adaptability of the dimethoxybenzamide core for modular radiopharmaceutical development .

Structural and Functional Analysis

Substituent Effects on Pharmacological Activity

- Dimethoxy Position : 2,3-Dimethoxy substitution (target compound) optimizes dopamine receptor binding compared to 3,5-dimethoxy isomers .

- Pyrazole vs. Pyrrolidine : Pyrazole-containing compounds exhibit lower CNS penetration but higher metabolic stability, whereas pyrrolidine derivatives (e.g., [18F]fallypride) prioritize brain uptake .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide, and how can purity be maximized?

- Methodology : The synthesis typically involves two key steps: (1) Formation of the pyrazole core via cyclization of a thioamide with a carbonyl compound, and (2) Coupling the pyrazole intermediate with 2,3-dimethoxybenzoyl chloride using a base (e.g., triethylamine) in solvents like dichloromethane or acetonitrile . For pyrazole derivatives, continuous flow reactors may enhance reaction efficiency in industrial settings . Purification via chromatography (e.g., HPLC) and characterization by NMR and MS are critical for ensuring purity .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodology : Employ X-ray crystallography (using SHELX software for refinement ) to resolve the 3D conformation. Complementary techniques include IR spectroscopy for functional group analysis and mass spectrometry for molecular weight confirmation. Hydrogen bonding patterns, critical for stability, can be analyzed using graph-set theory to predict aggregation behavior in crystals .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodology : Screen against bacterial models (e.g., Staphylococcus aureus) for antimicrobial activity, given the known efficacy of thiazole/benzamide hybrids in inhibiting RNA polymerase . For neurological targets, consider competitive binding assays with dopamine D2/D3 receptors, as structurally similar benzamides (e.g., [18F]fallypride) exhibit high affinity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

- Methodology : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. For example, substituting dichloromethane with acetonitrile may reduce byproduct formation during coupling reactions . Monitor real-time conversion using inline FTIR or LC-MS .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology : Conduct meta-analysis of dose-response curves and binding kinetics. For instance, discrepancies in antimicrobial vs. anticancer activity may arise from assay-specific conditions (e.g., pH, cell line variability). Validate findings using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to model interactions with dopamine receptors or bacterial enzymes. Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions for structural modification (e.g., adding electron-withdrawing groups to enhance binding) .

Q. How does the compound’s stability vary under physiological conditions?

- Methodology : Assess stability in simulated biological fluids (e.g., PBS at pH 7.4) via accelerated degradation studies. Use HPLC to quantify degradation products and identify vulnerable functional groups (e.g., amide hydrolysis). Compare with structurally stable analogs (e.g., fluorinated benzamides) .

Q. What experimental approaches elucidate the mechanism of action in neurological contexts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.